Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Omidenepag isopropyl is a topical ocular hypotensive agent used to reduce intraocular pressure (IOP) in patients with glaucoma and ocular hypertension. Omidenepag isopropyl is quickly metabolized to its active metabolite, omidenepag, a molecule with high selectivity and agonistic activity towards the prostaglandin E2 (EP2) receptor. Prostanoid FP receptor agonists (FP agonists), such as [latanoprost], are part of the first-line therapy for ocular hypertension and primary open-angle glaucoma; however, not all patients achieve adequate IOP reduction with FP agonists and require changes in treatment. The use of an EP2 receptor agonist such as omidenepag represents an alternative in these scenarios. Omidenepag IOP-lowering effect is comparable to the one observed with [latanoprost]. In 2018, omidenepag isopropyl was approved in Japan for the treatment of glaucoma and ocular hypertension. In September 2022, the FDA approved the use of omidenepag isopropyl. See also: Omidenepag (has active moiety).
CGP 3466 is a GAPDH ligand. Immobilized CGP 3466 binds to GAPDH from rat hippocampus extracts and to purified recombinant rabbit muscle GAPDH using affinity purification. CGP 3466 reduces PAJU cell apoptosis induced by rotenone. CGP 3466 dose-dependently increases survival of trophically withdrawn PC12 cells, decreases cytosine arabinoside-induced apoptosis of cerebellar granule cells, and increases the number of tyrosine hydroxylase-positive (TH+) mesencephalic dopaminergic neurons in vitro. Oral administration of CGP 3466 (0.14 mg/kg) increases the number of TH+ dopaminergic neurons in a rat model of Parkinson's disease induced by MPTP. It also reduces delayed acquisition in the Morris maze in a 6-OHDA-treated rat model of Parkinson's disease and increases survival in progressive motor neuronopathy (pmn) mice, a genetic model of amyotrophic lateral sclerosis (ALS). Formulations containing CGP 3466 are under clinical investigation for the treatment of Parkinson’s disease and ALS. Omigapil maleate is a drug that was developed by Novartis and tested in clinical trials for its ability to help treat Parkinson/'s disease (PD) and amyotrophic lateral sclerosis (ALS). The development for PD and ALS have been terminated due to lack of benefit, but Santhera Pharmaceuticals bought the compound for development for the treatment of congenital muscular dystrophy (CMD).
OMS-824 is a phosphodiesterase-10 (PDE10) inhibitor that slows or stops the hydrolysis of cAMP and cGMP. As PDE10 is found prominently in the caudate nucelus, it is a promising target of OMS-824 in treating Alzheimer's, schizophrenia, and Huntington's diseases.